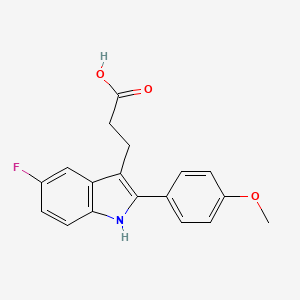
3-(5-氟-2-(4-甲氧基苯基)-1H-吲哚-3-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is a chemical compound with the CAS Number: 924220-43-9 . It has a molecular weight of 313.33 . The IUPAC name for this compound is 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is 1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The melting point of “3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is between 136-137 degrees Celsius . It is a powder at room temperature .
科学研究应用
- 应用: 3-(5-氟-2-(4-甲氧基苯基)-1H-吲哚-3-基)丙酸对癌细胞表现出有希望的细胞毒性。 研究人员已经调查了它对细胞活力和凋亡途径的影响 .
- 应用: 科学家们基于该化合物的结构设计了三效PPARα,-γ和-δ激动剂。 这些分子可能在代谢疾病中具有治疗潜力 .
- 应用: 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物,包括我们的化合物,在体外对RNA和DNA病毒进行了测试。 它们潜在的抗病毒活性是进一步探索的令人兴奋的途径 .
- 应用: 研究人员调查了构建吲哚的创新方法,包括我们的化合物,作为某些生物碱中的一个部分。 这些研究有助于开发有效的合成策略 .
抗癌特性
PPAR激动剂设计
用于成像的放射性标记
抗病毒活性
杂环合成方法
安全和危害
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exert various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The physical properties of the compound, such as its melting point, boiling point, and density, can be found . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Like other organic compounds, general laboratory safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring operations are conducted in a well-ventilated environment .
生化分析
Biochemical Properties
Indole derivatives, like 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid, are known to interact with various enzymes, proteins, and other biomolecules . They can bind to these molecules, altering their function and potentially influencing biochemical reactions. The exact nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
The effects of 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid on cells would likely be diverse, given the range of potential interactions with cellular biomolecules . It could influence cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the concentration of the compound and the types of cells involved.
Molecular Mechanism
The molecular mechanism of action for 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The presence of the fluorine atom and the methoxy group could influence the compound’s binding affinity and selectivity for different biomolecules.
属性
IUPAC Name |
3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUUZCZMTANOOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)
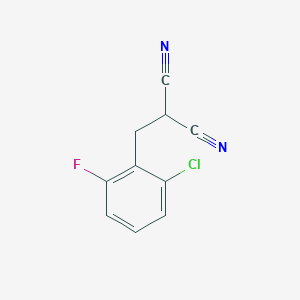
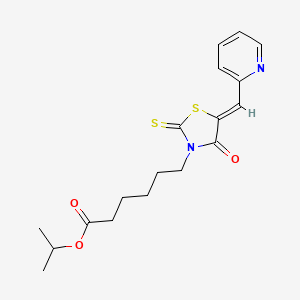
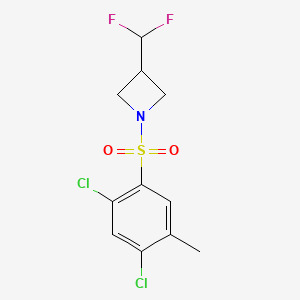
![cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395302.png)
![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)
![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)
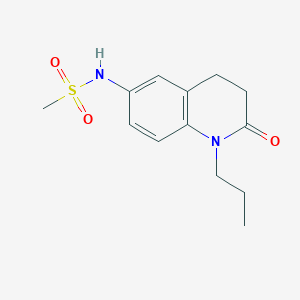
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)
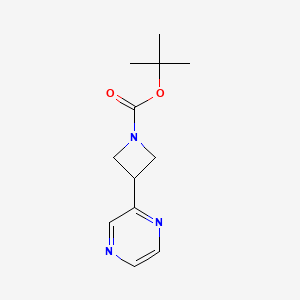
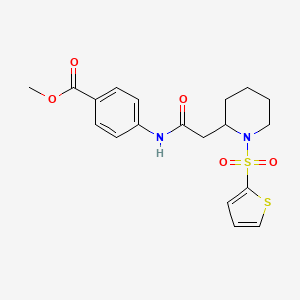
![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)
![2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2395312.png)
